

An In-depth Technical Guide to the Synthesis and Characterization of Tetrapentylammonium Halides

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Compound of Interest

Compound Name: Tetrapentylammonium

Cat. No.: B098587

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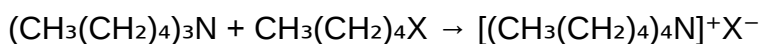
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **tetrapentylammonium** halides, including the bromide, chloride, and iodide salts. These quaternary ammonium salts are valuable reagents in a variety of applications, including as phase transfer catalysts, electrolytes, and in the synthesis of pharmaceuticals and other advanced materials.^[1] This document outlines detailed experimental protocols, presents key characterization data in a structured format, and provides visual representations of the synthesis and characterization workflows.

Synthesis of Tetrapentylammonium Halides

The synthesis of **tetrapentylammonium** halides is typically achieved through the quaternization of tri-n-pentylamine with the corresponding pentyl halide. This Menshutkin reaction is a well-established method for the formation of quaternary ammonium salts. The general reaction scheme is presented below:

General Reaction Scheme:



Where X = Br, Cl, or I

Experimental Protocol: Synthesis of Tetrapentylammonium Bromide

This protocol is adapted from established methods for the synthesis of similar tetraalkylammonium halides.^[2]

Materials:

- Tri-n-pentylamine
- 1-Bromopentane
- Acetonitrile (anhydrous)
- Ethyl acetate (anhydrous)
- Dichloromethane
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Rotary evaporator
- Büchner funnel and filter paper

Procedure:

- In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tri-n-pentylamine (1.0 eq.) in anhydrous acetonitrile.
- Add 1-bromopentane (1.1 eq.) to the solution.
- Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.^[2]
- Maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the precipitation of the product.

- After the reaction is complete, cool the mixture to room temperature.
- Remove the acetonitrile under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate or an acetone/ether mixture.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the white crystalline product by vacuum filtration using a Büchner funnel.
- Wash the crystals with cold, anhydrous ethyl acetate or diethyl ether to remove any remaining impurities.
- Dry the purified **tetrapentylammonium** bromide under vacuum to a constant weight.

Experimental Protocol: Synthesis of Tetrapentylammonium Chloride

The synthesis of **tetrapentylammonium** chloride follows a similar procedure to the bromide salt, with 1-chloropentane as the alkylating agent.

Materials:

- Tri-n-pentylamine
- 1-Chloropentane
- Acetonitrile (anhydrous)
- Acetone (anhydrous)
- Diethyl ether (anhydrous)

Procedure:

- Combine tri-n-pentylamine (1.0 eq.) and 1-chloropentane (1.1 eq.) in anhydrous acetonitrile in a round-bottom flask fitted with a reflux condenser.
- Reflux the mixture with stirring for 48-72 hours. The reaction with chlorides is generally slower than with bromides or iodides.
- After cooling, remove the solvent via rotary evaporation.
- Purify the crude product by recrystallization from a mixture of anhydrous acetone and diethyl ether.[3]
- Isolate the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Experimental Protocol: Synthesis of Tetrapentylammonium Iodide

Tetrapentylammonium iodide can be synthesized using 1-iodopentane as the alkylating agent.

Materials:

- Tri-n-pentylamine
- 1-Iodopentane
- Ethanol (anhydrous)
- Diethyl ether (anhydrous)

Procedure:

- In a round-bottom flask, dissolve tri-n-pentylamine (1.0 eq.) in anhydrous ethanol.
- Add 1-iodopentane (1.1 eq.) and stir the mixture at room temperature. The reaction with iodide is often faster and may not require heating. Monitor the reaction by TLC. If the reaction is slow, gentle heating (40-50°C) can be applied.

- Once the reaction is complete, concentrate the solution under reduced pressure.
- Purify the product by recrystallization from ethanol or by dissolving it in a minimal amount of acetone and precipitating with diethyl ether.[3]
- Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum at 35°C.[3]

Characterization of Tetrapentylammonium Halides

The successful synthesis of **tetrapentylammonium** halides is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)
Tetrapentylammonium Bromide	C ₂₀ H ₄₄ BrN	378.48	White shiny flakes[4]	100-101[5]
Tetrapentylammonium Chloride	C ₂₀ H ₄₄ ClN	334.02	White hygroscopic crystals[6]	~195[7]
Tetrapentylammonium Iodide	C ₂₀ H ₄₄ IN	425.47	White to off-white solid[8]	135-137[9]

Spectroscopic Data

The ¹H NMR spectra of **tetrapentylammonium** halides are characterized by signals corresponding to the protons of the four equivalent pentyl chains.

Compound	Solvent	Chemical Shift (δ) and Multiplicity
Tetrapentylammonium Chloride[10]	CDCl ₃	~3.38 (t, 8H, -N-CH ₂ -), ~1.70 (m, 8H, -N-CH ₂ -CH ₂ -), ~1.39 (m, 16H, -CH ₂ -CH ₂ -CH ₂ -), ~0.93 (t, 12H, -CH ₃)
Tetrapentylammonium Bromide	CDCl ₃	Similar shifts to the chloride salt are expected.
Tetrapentylammonium Iodide[11]	CDCl ₃	Similar shifts to the chloride salt are expected.

The ¹³C NMR spectra provide further confirmation of the structure with signals for each carbon atom in the pentyl chains.

Compound	Solvent	Chemical Shift (δ)
Tetrapentylammonium Chloride[6]	CDCl ₃	~58.5 (-N-CH ₂ -), ~28.5 (-N-CH ₂ -CH ₂ -), ~22.5 (-CH ₂ -CH ₃), ~22.0 (-CH ₂ -CH ₂ -CH ₂ -), ~13.9 (-CH ₃)
Tetrapentylammonium Bromide	CDCl ₃	Similar shifts to the chloride salt are expected.
Tetrapentylammonium Iodide[11]	CDCl ₃	Similar shifts to the chloride salt are expected.

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the **tetrapentylammonium** cation.

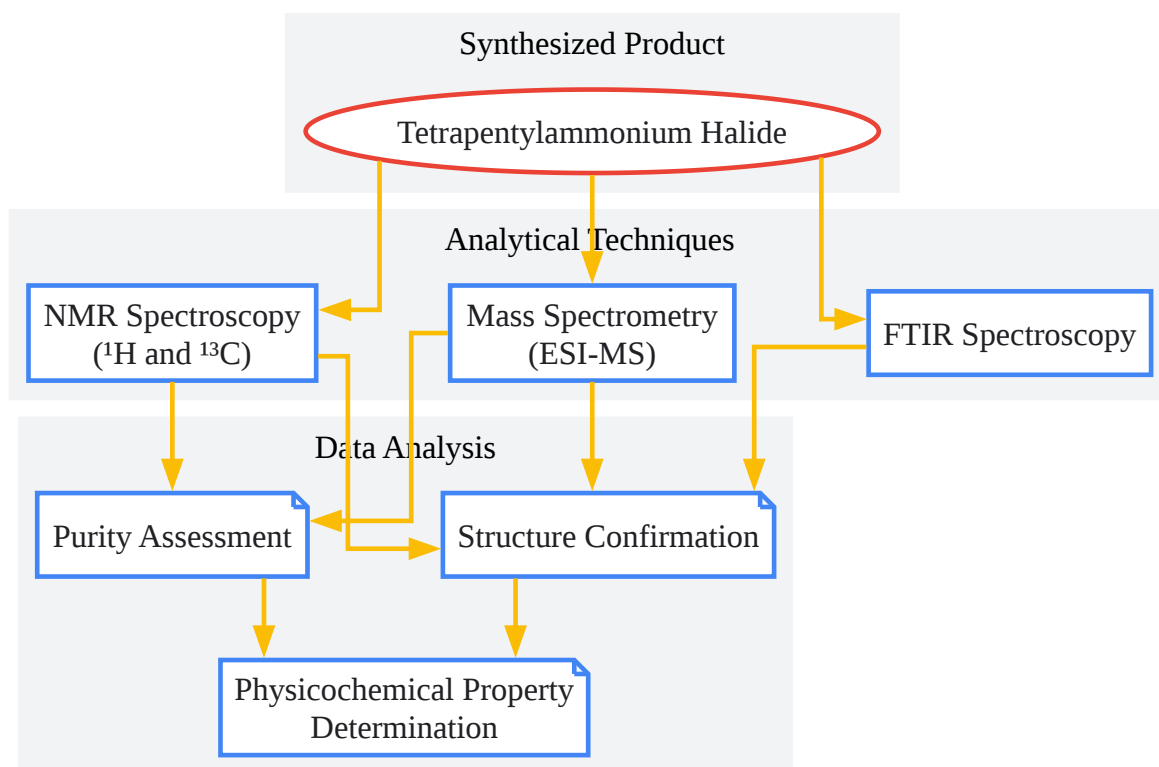
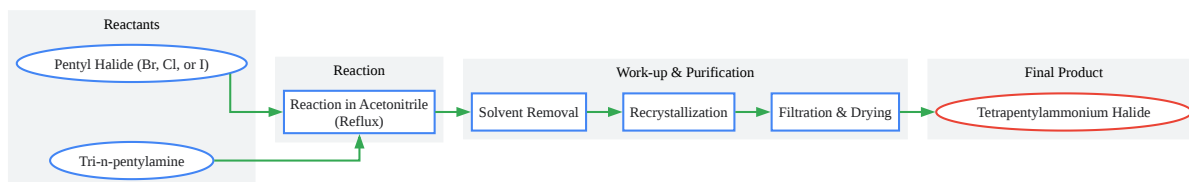
Compound	Technique	m/z of Cation [(C ₅ H ₁₁) ₄ N] ⁺
Tetrapentylammonium Halides	ESI-MS	298.35[12]

The FTIR spectra of **tetrapentylammonium** halides exhibit characteristic absorption bands for C-H stretching and bending vibrations.

Compound	Key Absorption Bands (cm ⁻¹)
Tetrapentylammonium Bromide	~2955, 2930, 2870 (C-H stretching), ~1465 (C-H bending)
Tetrapentylammonium Chloride[6]	Similar absorptions to the bromide salt are expected.
Tetrapentylammonium Iodide	Similar absorptions to the bromide salt are expected.

Visualized Workflows

Synthesis Workflow



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